1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt
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Overview
Description
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is a synthetic phospholipid belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acids bonded to the glycerol moiety through ester linkages. This compound is commonly used in the study of biological membranes and liposomes due to its structural similarity to natural phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl derivative. This is followed by the phosphorylation of the glycerol backbone and subsequent attachment of the ethanolamine head group. The final product is then converted to its ammonium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phospholipids.
Scientific Research Applications
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is widely used in scientific research, including:
Chemistry: As a model compound for studying lipid bilayers and membrane dynamics.
Biology: In the formation of liposomes for drug delivery and as a component of artificial membranes.
Medicine: In the development of drug delivery systems and as a component of pulmonary surfactants.
Industry: Used in the formulation of cosmetics and personal care products.
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, mimicking the behavior of natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The ethanolamine head group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the membrane structure .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphocholine: Similar structure but with a choline head group instead of ethanolamine.
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Another phosphatidylethanolamine with similar fatty acid chains.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: Contains oleic acid chains instead of palmitic acid
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is unique due to its specific combination of fatty acid chains and the ethanolamine head group, which provides distinct biophysical properties and interactions within lipid bilayers .
Properties
Molecular Formula |
C53H107N2O9P |
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Molecular Weight |
947.4 g/mol |
IUPAC Name |
azane;[3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3 |
InChI Key |
CREASFJXMVEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
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